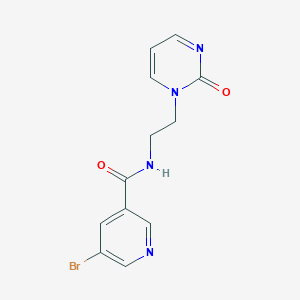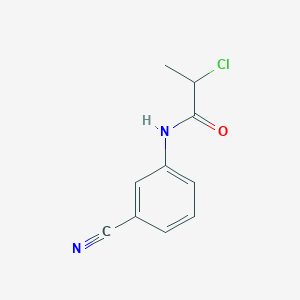![molecular formula C14H25NO4 B2771064 N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1478016-33-9](/img/structure/B2771064.png)
N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the linear formula C14H25NO4 . It is related to “N-methyl-1,4-dioxaspiro[4.5]decan-8-amine” and "8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride" .
Molecular Structure Analysis
The InChI code for “N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine” is1S/C14H25NO4/c1-14(15)8-10-16-12-9-18-19-13(12)11(14)17-7-6-16/h10-13H,6-9,15H2,1H3 . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine” is a powder at room temperature . The molecular weight of this compound is 207.7 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Bifunctional Intermediates : 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is used as a bifunctional synthetic intermediate in the production of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
- Building Blocks for Drug Discovery : Novel spiro scaffolds inspired by bioactive natural products have been designed for drug discovery. These scaffolds contain amino groups and are suitable for library generation using reductive amination (I. D. Jenkins et al., 2009).
- Synthesis of Spirocyclic Piperidine-Azetidine and Piperidine-Pyrrolidine : Methyl-substituted spirocyclic ring systems have been developed, containing protected secondary amines for further functionalization (Aaron C. Smith et al., 2016).
Applications in Biological and Environmental Sciences
- Water-Soluble Carcinogenic Dyes Removal : A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene was synthesized and used as an effective sorbent for removing carcinogenic azo dyes from water (E. Akceylan et al., 2009).
Catalysis and Organic Transformations
- Chemoselective N-tert-butyloxycarbonylation of Amines : Research has been conducted on the chemoselective N-tert-butyloxycarbonylation of amines in water, a process relevant to the handling of N-Boc compounds (S. Chankeshwara & A. Chakraborti, 2006).
Pharmaceutical and Agrichemical Applications
- Fungicide Activity : KWG 4168, a fungicide consisting of several biologically active isomers, was studied for its activity against wheat powdery mildew and its inhibition of sterol biosynthesis in fungi (W. Kramer et al., 1999).
Safety and Hazards
The safety data sheet for a related compound, “8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-5-7-14(8-6-11)17-9-10-18-14/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKLWXFKSVLDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2770983.png)


![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2770986.png)



![5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770997.png)

![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)

